molecular formula C15H17NO2S B443959 Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-25-0

Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B443959
CAS No.: 350997-25-0
M. Wt: 275.4g/mol
InChI Key: ZWJLRSGOEDNXTE-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 350997-25-0) is a high-purity chemical offered for research applications. This compound has a molecular formula of C15H17NO2S and a molecular weight of 275.37 g/mol . As a member of the 2-aminothiophene-3-carboxylate family, it serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . Compounds with this core structure are frequently investigated as key intermediates in the development of more complex molecular architectures, particularly in pharmaceutical research for creating targeted therapeutic agents . The isopropyl ester group influences the compound's physicochemical properties, such as solubility and lipophilicity, which can be critical for specific experimental outcomes. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers can access the Safety Data Sheet (SDS) for detailed handling and safety information .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-10(3)5-7-11/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJLRSGOEDNXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358004
Record name isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-25-0
Record name 1-Methylethyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Ketone Activation : 4-Methylacetophenone reacts with sulfur to form a thioketone intermediate.

  • Cyanoacetate Condensation : The thioketone undergoes nucleophilic attack by the cyanoacetate ester (e.g., ethyl cyanoacetate), forming a thioamide intermediate.

  • Cyclization : Intramolecular cyclization yields the thiophene ring, with the amino and ester groups positioned at the 2- and 3-positions, respectively.

  • Esterification : The ethyl ester is transesterified with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄) to produce the final isopropyl ester.

Optimization Parameters

  • Temperature : 70–90°C for optimal cyclization kinetics.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

  • Catalyst : Trace amounts of morpholine or piperidine accelerate the cyclization step.

Yield and Purity

  • Typical yields range from 60–75% after purification via recrystallization (ethanol/water).

  • Purity exceeding 95% is achievable through column chromatography (silica gel, ethyl acetate/hexane).

Paal-Knorr Thiophene Synthesis

The Paal-Knorr method, traditionally used for thiophene synthesis, has been adapted for this compound using 1,4-diketones and phosphorus pentasulfide (P₄S₁₀).

Reaction Pathway

  • Diketone Sulfurization : 4-(4-Methylphenyl)-2,5-hexanedione reacts with P₄S₁₀, forming a thiophene ring via sulfur insertion.

  • Amination : The intermediate thiophene is aminated at the 2-position using ammonia or ammonium acetate.

  • Esterification : The carboxylic acid derivative is esterified with isopropyl alcohol under Dean-Stark conditions.

Critical Conditions

  • Reagent Ratios : A 1:2 molar ratio of diketone to P₄S₁₀ ensures complete sulfurization.

  • Temperature : Reactions proceed at 110–120°C in xylene or toluene.

Performance Metrics

  • Yields: 50–65%, limited by competing side reactions (e.g., furan formation).

  • Purification: Distillation under reduced pressure (0.1 mmHg, 150°C) isolates the product.

KOH-Catalyzed Condensation Method

A modern approach reported in ACS Omega involves KOH-mediated condensation of aldehydes, cyanothioacetamide, and phenacyl thiocyanate.

Procedural Details

  • Aldehyde Activation : 4-Methylbenzaldehyde reacts with cyanothioacetamide in ethanol, forming a thioenolate intermediate.

  • Thiocyanate Addition : Phenacyl thiocyanate introduces the thiophene sulfur atom.

  • Cyclization : KOH (10% aqueous) catalyzes ring closure, yielding the dihydrothiophene precursor.

  • Aromatization : Oxidative aromatization with hydrogen peroxide converts the dihydrothiophene to the final product.

Optimization Highlights

  • Catalyst Loading : Excess KOH (2.0 mL of 10% aqueous solution per 2.5 mmol substrate) maximizes cyclization efficiency.

  • Solvent System : Ethanol/water (2:1 v/v) balances solubility and reaction kinetics.

Yield and Scalability

  • Lab-Scale Yields: 38–40% after recrystallization (ethanol/acetone).

  • Scalability: Continuous flow reactors may improve throughput, though data specific to this compound remain unpublished.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Gewald Reaction60–75>95High scalabilityRequires toxic sulfur reagents
Paal-Knorr Synthesis50–6590–95Broad substrate compatibilityLow yields due to side products
KOH-Catalyzed Route38–4085–90Mild conditionsMulti-step, moderate yields

Chemical Reactions Analysis

Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Although not used therapeutically, it is studied for its potential pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-methylphenyl group in the target compound can be replaced with other aromatic or aliphatic substituents, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-methylphenyl Isopropyl 275.37 Base structure for further derivatization
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chlorophenyl Isopropyl 295.79 Enhanced electronic effects; potential antimicrobial activity
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-cyclohexylphenyl Ethyl 329.46 Increased hydrophobicity; marked as irritant (skin/eyes)
Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate 2,4-dimethylphenyl Isopropyl 289.39 Steric hindrance may affect reactivity
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate 4-isopropylphenyl Ethyl 303.39 Higher lipophilicity; used in drug discovery pipelines

Key Observations :

  • Cyclohexyl groups () significantly boost hydrophobicity, which may improve membrane permeability but also raise toxicity concerns.
  • Steric effects from 2,4-dimethylphenyl () could hinder chemical reactions or binding to enzymes.

Ester Group Modifications

The ester moiety at the 3-position influences solubility, metabolic stability, and synthetic accessibility:

Compound Name Ester Group Molecular Weight (g/mol) Notes References
Target Compound Isopropyl 275.37 Moderate steric bulk; common in intermediates
Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate Propyl 275.37 Similar MW but linear chain may reduce steric hindrance
Ethyl 2-amino-4-methylthiophene-3-carboxylate Ethyl 199.25 Smaller ester group; used in crystallography studies
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Methyl 302.18 Higher reactivity due to smaller ester; used in SAR studies

Key Observations :

  • Smaller esters (e.g., methyl or ethyl) improve solubility in polar solvents but may reduce metabolic stability .
  • Isopropyl and propyl esters balance steric bulk and lipophilicity, making them preferred for intermediate synthesis .

Q & A

Basic: What are the recommended synthetic protocols for Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, and how are yields optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach, including:

  • Gewald Reaction : A common method for thiophene derivatives, utilizing a ketone (e.g., 4-methylacetophenone), a cyanoacetate ester, and elemental sulfur under reflux conditions .
  • Esterification : The carboxylate group is introduced via esterification with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Optimization : Yields are improved by controlling temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and catalyst concentration. Continuous flow reactors may enhance scalability .
    Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group; NH₂ protons at δ 5.5–6.0 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and thiophene ring carbons (δ 110–140 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉NO₂S: 289.38) .
  • IR Spectroscopy : Detect amine (~3350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches .

Basic: What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Solubility Profiling : Determine in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced: How do substituent modifications at the 4-position influence pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 4-Methylphenyl vs. 4-Isopropylphenyl : Increased lipophilicity (logP) from methyl to isopropyl groups enhances membrane permeability but may reduce aqueous solubility .
    • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., as in ) improve antimicrobial activity but increase toxicity risks .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to targets like COX-2 or adenosine receptors .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC50 values adjusted for assay type) .
  • Stereochemical Considerations : Verify enantiopurity (e.g., via chiral HPLC), as racemic mixtures may show conflicting activity .

Advanced: What experimental strategies elucidate the mechanism of action for this compound?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase activation (e.g., p-ERK) .
  • Metabolite Profiling : LC-MS to track metabolic stability and identify active metabolites .

Advanced: How are reaction intermediates stabilized during large-scale synthesis?

Methodological Answer:

  • Protection of Amine Group : Use Boc or Fmoc groups to prevent side reactions during esterification .
  • Low-Temperature Quenching : Halt exothermic reactions (e.g., Gewald step) by rapid cooling to –20°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Safety and Handling

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles due to irritant properties .
  • Waste Disposal : Neutralize acidic byproducts before disposal in approved chemical waste containers .

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